molecular formula C14H12S B12153162 1-Phenyl-4-(2-thienyl)-1,3-butadiene

1-Phenyl-4-(2-thienyl)-1,3-butadiene

Cat. No.: B12153162
M. Wt: 212.31 g/mol
InChI Key: RIMBSRCIJXOICH-LUZURFALSA-N
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Description

1-Phenyl-4-(2-thienyl)-1,3-butadiene is an organic compound that features a conjugated diene system with phenyl and thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4-(2-thienyl)-1,3-butadiene can be synthesized through several methods, including:

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone. For example, the reaction between benzyltriphenylphosphonium chloride and 2-thiophenecarboxaldehyde under basic conditions can yield the desired product.

    Heck Reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes can also be used. For instance, the reaction of iodobenzene with 2-thienyl-substituted butadiene in the presence of a palladium catalyst and a base can produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.

    Substitution: Nitric acid, sulfuric acid, acetic anhydride.

Major Products

    Oxidation: Epoxides, ketones, aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-Phenyl-4-(2-thienyl)-1,3-butadiene has several scientific research applications:

    Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: It can be used in the development of organic photovoltaic cells and field-effect transistors.

    Medicinal Chemistry: Derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Chemical Sensors: Its electronic properties make it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2-thienyl)-1,3-butadiene in various applications involves its ability to participate in π-π interactions and electron transfer processes. In organic electronics, it acts as a charge carrier due to its conjugated diene system. In biological systems, its derivatives may interact with cellular targets through similar electronic interactions, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butadiene: Lacks the thienyl substituent, resulting in different electronic properties.

    1-(2-Thienyl)-1,3-butadiene: Lacks the phenyl substituent, affecting its reactivity and applications.

    1-Phenyl-4-(2-furyl)-1,3-butadiene: Contains a furan ring instead of a thiophene ring, leading to different chemical behavior.

Uniqueness

1-Phenyl-4-(2-thienyl)-1,3-butadiene is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science.

Properties

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]thiophene

InChI

InChI=1S/C14H12S/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12H/b9-4+,10-5+

InChI Key

RIMBSRCIJXOICH-LUZURFALSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CS2

Origin of Product

United States

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